Methyl 2-[6-(4-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate
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Description
Methyl 2-[6-(4-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C18H19N5O5 and its molecular weight is 385.38. The purity is usually 95%.
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Scientific Research Applications
Neuropharmacology and Neuroprotective Agents
- YM872, a compound with neuroprotective properties, has been shown to significantly reduce infarct volume and improve neurological deficits in rats and cats with induced focal cerebral ischemia, suggesting its therapeutic potential in treating acute stroke in humans (Takahashi et al., 2006).
Enzyme and Metabolism Studies
- Methoxyacetate (MAA) is noted for its teratogenic and testicular toxic effects in experimental animals, with a focus on its inhibition of histone deacetylase and involvement in one-carbon transferring folate/S-adenosyl methionine cycle, suggesting its role in epigenetic phenomena and cell-specific metabolisms (Yamazoe et al., 2015).
Analytical Chemistry and Environmental Studies
- The development of fluorescent chemosensors based on 4-methyl-2,6-diformylphenol (DFP) for detecting various analytes, indicating the potential of chemical structures in sensor development and environmental monitoring (Roy, 2021).
- The examination of methanogenic pathways and the importance of stable carbon isotopic signatures in quantifying the contribution of these pathways to CH4 production, highlighting the role of chemical compounds in understanding and monitoring environmental processes (Conrad, 2005).
Medical Imaging and Pharmacology
- The use of radioligands like [18F]FDDNP, 11C-PIB, and others in PET amyloid imaging for measuring amyloid in vivo in Alzheimer's disease patients, demonstrating the utility of chemical compounds in medical diagnosis and understanding of disease progression (Nordberg, 2007).
Properties
IUPAC Name |
methyl 2-[6-(4-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5/c1-20-15-14(16(25)23(18(20)26)10-13(24)28-3)22-9-8-21(17(22)19-15)11-4-6-12(27-2)7-5-11/h4-7H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWVVAMUSKOGQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3CCN(C3=N2)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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